methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate
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Overview
Description
Methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a benzoate ester group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromofuran.
Formation of Oxadiazole Ring: The brominated furan is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted furan derivatives.
Oxidation Reactions: Formation of furan-2,5-dione derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the oxadiazole ring is known to enhance biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The benzoate ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-bromofuran-2-yl)benzoate: Lacks the oxadiazole ring, making it less biologically active.
Methyl 4-[3-(5-chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzoate: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its chemical and biological properties.
Uniqueness
Methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to the presence of both the bromofuran and oxadiazole rings, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4/c1-19-14(18)9-4-2-8(3-5-9)13-16-12(17-21-13)10-6-7-11(15)20-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNSFYIPHJIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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